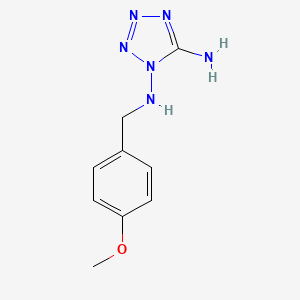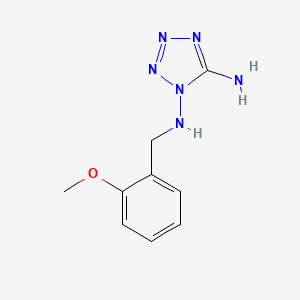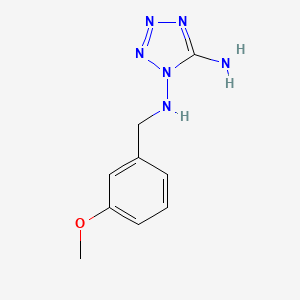![molecular formula C13H12BrN3O3 B4327976 methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327976.png)
methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate inhibits the activity of BRD4 by binding to its bromodomain, which prevents it from interacting with acetylated histones. This, in turn, leads to the downregulation of gene expression, which is essential for the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects, particularly in cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity towards BRD4. This ensures that the effects observed are solely due to the inhibition of BRD4 and not any other proteins. However, one of the limitations of using this compound is its solubility, which can make it challenging to use in experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in scientific research. One potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases. Furthermore, the development of more soluble analogs of this compound could improve its usability in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research due to its ability to inhibit the activity of BRD4. It has shown promising therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. However, further studies are needed to determine its optimal dosage, administration, and potential use in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(4-bromophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in the regulation of gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, this compound has been investigated as a potential treatment for these diseases.
Eigenschaften
IUPAC Name |
methyl 5-[(4-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-17-11(13(19)20-2)7-10(16-17)12(18)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUDMFFEHKKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B4327900.png)
![(3,4-dichlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4327904.png)






![N~1~-[4-(dimethylamino)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B4327958.png)
![methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327963.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327973.png)
![methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327982.png)
![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327988.png)
![methyl 3-{[(2-cyano-4,5-diethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4327993.png)